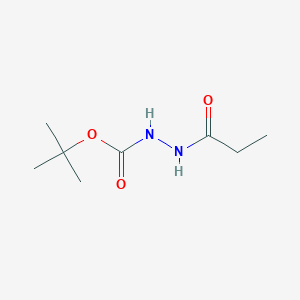
(2-Nitro-1-nitrosoethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nitro-1-nitrosoethyl)benzene is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of both nitro and nitroso functional groups attached to an ethyl chain, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-1-nitrosoethyl)benzene typically involves the nitration and nitrosation of ethylbenzene derivatives. One common method is the reaction of ethylbenzene with a mixture of nitric acid and sulfuric acid to introduce the nitro group. Subsequently, the nitroso group can be introduced through the reaction with nitrous acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration and nitrosation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of the intermediates and the potential for hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Nitro-1-nitrosoethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can be oxidized to form different oxidation states of nitrogen-containing functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens in the presence of a Lewis acid like aluminum chloride.
Major Products
Reduction: (2-Amino-1-nitrosoethyl)benzene.
Oxidation: Various nitrogen oxides and related compounds.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
(2-Nitro-1-nitrosoethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Nitro-1-nitrosoethyl)benzene involves its interaction with various molecular targets. The nitro and nitroso groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress or modifying biomolecules such as proteins and DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrobenzene: Contains a nitro group attached directly to the benzene ring.
Nitrosobenzene: Contains a nitroso group attached directly to the benzene ring.
(2-Nitroethyl)benzene: Contains a nitro group attached to an ethyl chain connected to the benzene ring.
(2-Nitrosoethyl)benzene: Contains a nitroso group attached to an ethyl chain connected to the benzene ring.
Uniqueness
(2-Nitro-1-nitrosoethyl)benzene is unique due to the presence of both nitro and nitroso groups on the same molecule.
Propriétés
Numéro CAS |
3532-83-0 |
|---|---|
Formule moléculaire |
C8H8N2O3 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2-nitro-1-nitrosoethyl)benzene |
InChI |
InChI=1S/C8H8N2O3/c11-9-8(6-10(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
HJVGFXVHUWSXNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C[N+](=O)[O-])N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)







![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
![5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13983949.png)




